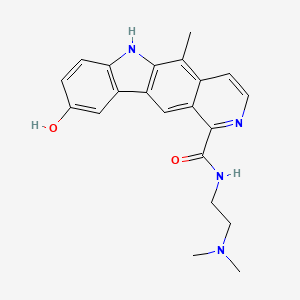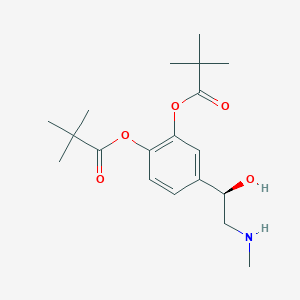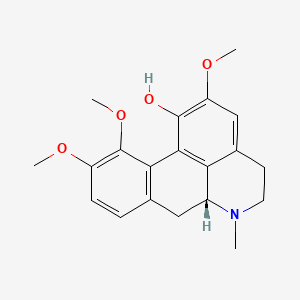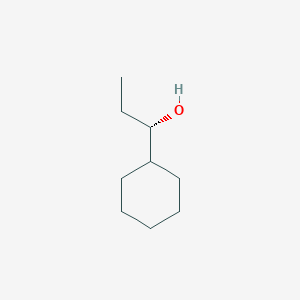
5beta-Cholestane-3,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5beta-Cholestane-3,6-dione is a steroidal compound with the molecular formula C27H44O2 It is a derivative of cholesterol and is characterized by the presence of two ketone groups at the 3rd and 6th positions on the cholestane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5beta-Cholestane-3,6-dione typically involves the oxidation of cholesterol or its derivatives. One common method is the oxidation of 5alpha-cholestane-3,6-dione using reagents such as chromium trioxide (CrO3) in acetic acid. Another method involves the use of Urushibara nickel as a catalyst in the hydrogenation of cholest-4-en-3,6-dione in cyclohexane under high pressure .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using chromium-based reagents or other catalytic systems. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 5beta-Cholestane-3,6-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming compounds such as 5beta-cholestane-3,6-diol.
Substitution: The ketone groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogenation using Urushibara nickel in cyclohexane.
Substitution: Nucleophiles such as hydrazine or hydroxylamine.
Major Products Formed:
Oxidation: Higher oxidized derivatives.
Reduction: 5beta-cholestane-3,6-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5beta-Cholestane-3,6-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in cellular processes and its potential effects on cell membranes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the production of steroid-based pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds
Mécanisme D'action
The mechanism of action of 5beta-Cholestane-3,6-dione involves its interaction with cellular components, particularly cell membranes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with specific proteins and enzymes, modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence oxidative stress and autophagy pathways .
Comparaison Avec Des Composés Similaires
5alpha-Cholestane-3,6-dione: A stereoisomer with different spatial arrangement of atoms.
Cholestane-3beta,5alpha,6beta-triol: A hydroxylated derivative with different functional groups.
5beta-Cholestane-3alpha,7alpha,26-triol: Another hydroxylated derivative with additional hydroxyl groups at different positions
Uniqueness: 5beta-Cholestane-3,6-dione is unique due to its specific arrangement of ketone groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic chemistry. Additionally, its potential therapeutic applications set it apart from other similar compounds.
Propriétés
Numéro CAS |
22799-16-2 |
|---|---|
Formule moléculaire |
C27H44O2 |
Poids moléculaire |
400.6 g/mol |
Nom IUPAC |
(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-dione |
InChI |
InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-18,20-24H,6-16H2,1-5H3/t18-,20+,21-,22+,23+,24+,26-,27-/m1/s1 |
Clé InChI |
LNGLEOIUQBVRRY-XYLRQVFISA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@H]4[C@@]3(CCC(=O)C4)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


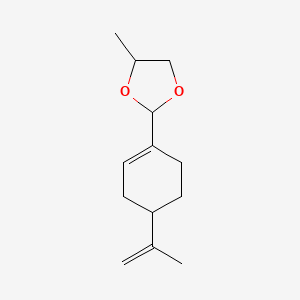
![(E)-but-2-enedioic acid;[1-(2,5-dioxopyrrolidin-1-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] cyclohexanecarboxylate](/img/structure/B12773172.png)

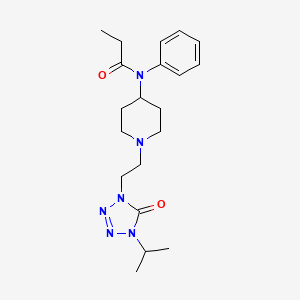

![(2R,3S)-2-[3-(4,5-dichlorobenzimidazol-1-yl)propyl]piperidin-3-ol;dihydrochloride](/img/structure/B12773196.png)
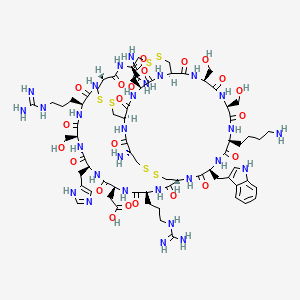
![(E)-but-2-enedioic acid;N,N-dipropyl-3-azatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-10-amine](/img/structure/B12773215.png)
